molecular formula C19H21ClN2O3S B2395468 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235268-09-3

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2395468
CAS RN: 1235268-09-3
M. Wt: 392.9
InChI Key: NXYAVLRLQBHDLS-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel and selective anaplastic lymphoma kinase (ALK) inhibitor . It has been described in the context of synthesis, structure-activity relationships, and in vivo efficacy .


Chemical Reactions Analysis

The compound is involved in inhibiting ALK and its downstream pathways in certain cells . The exact chemical reactions it undergoes are not detailed in the search results.

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .

Mode of Action

The compound interacts with Factor Xa through a binding interaction . The neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, affecting the downstream formation of fibrin clots . This can prevent thrombus formation, making the compound potentially useful in conditions where there’s an increased risk of blood clots.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation. By preventing the activation of thrombin, the compound can reduce the risk of thrombus formation, potentially preventing conditions such as stroke or heart attack .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can influence the rate of reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Future Directions

The compound is currently in phase 1 and phase 2 clinical trials, with substantial antitumor activity being observed in ALK-positive cancer patients . This suggests that it may have potential for future development as a cancer treatment.

properties

IUPAC Name

5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYAVLRLQBHDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

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